molecular formula C11H16Cl4N2O2 B13839497 N-[(6-Amino-2,3-dichlorophenyl)methyl]glycine Ethyl Ester Dihydrochloride; Ethyl (2-Amino-5,6-dichlorobenzyl)aminoacetate Dihydrochloride; Ethyl N-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride; USP Anagrelide Related Impurity A Dihydrochloride

N-[(6-Amino-2,3-dichlorophenyl)methyl]glycine Ethyl Ester Dihydrochloride; Ethyl (2-Amino-5,6-dichlorobenzyl)aminoacetate Dihydrochloride; Ethyl N-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride; USP Anagrelide Related Impurity A Dihydrochloride

Cat. No.: B13839497
M. Wt: 350.1 g/mol
InChI Key: OPBLCWJMZQPYOF-UHFFFAOYSA-N
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Description

N-[(6-Amino-2,3-dichlorophenyl)methyl]glycine Ethyl Ester Dihydrochloride: Ethyl (2-Amino-5,6-dichlorobenzyl)aminoacetate Dihydrochloride , Ethyl N-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride , and USP Anagrelide Related Impurity A Dihydrochloride , is a chemical compound with significant applications in various fields. This compound is primarily recognized for its role as an impurity in the synthesis of Anagrelide, a medication used to treat essential thrombocythemia.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(6-Amino-2,3-dichlorophenyl)methyl]glycine Ethyl Ester Dihydrochloride involves the reaction of 6-amino-2,3-dichlorobenzyl chloride with glycine ethyl ester in the presence of a base. The reaction typically occurs under controlled temperature and pH conditions to ensure the desired product’s formation. The resulting compound is then purified through crystallization or other suitable methods .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-[(6-Amino-2,3-dichlorophenyl)methyl]glycine Ethyl Ester Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-[(6-Amino-2,3-dichlorophenyl)methyl]glycine Ethyl Ester Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

  • N-(2,3-Dichloro-6-aminobenzyl)glycine Ethyl Ester
  • Glycine Ethyl Ester Hydrochloride
  • Ethyl 2-(6-Amino-2,3-dichlorobenzyl)aminoacetate

Comparison: N-[(6-Amino-2,3-dichlorophenyl)methyl]glycine Ethyl Ester Dihydrochloride is unique due to its specific chemical structure and properties. Compared to similar compounds, it exhibits distinct reactivity and applications, particularly in the synthesis of Anagrelide and its role as an impurity .

Properties

Molecular Formula

C11H16Cl4N2O2

Molecular Weight

350.1 g/mol

IUPAC Name

ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate;dihydrochloride

InChI

InChI=1S/C11H14Cl2N2O2.2ClH/c1-2-17-10(16)6-15-5-7-9(14)4-3-8(12)11(7)13;;/h3-4,15H,2,5-6,14H2,1H3;2*1H

InChI Key

OPBLCWJMZQPYOF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNCC1=C(C=CC(=C1Cl)Cl)N.Cl.Cl

Origin of Product

United States

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